N-(4-methylbenzyl)-3-nitro-N-(pyridin-2-yl)benzamide
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Overview
Description
N-[(4-METHYLPHENYL)METHYL]-3-NITRO-N-(PYRIDIN-2-YL)BENZAMIDE is an organic compound that belongs to the class of aromatic anilides This compound is characterized by the presence of a benzamide group substituted with a nitro group and a pyridin-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-METHYLPHENYL)METHYL]-3-NITRO-N-(PYRIDIN-2-YL)BENZAMIDE typically involves the reaction of 4-methylbenzylamine with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[(4-METHYLPHENYL)METHYL]-3-NITRO-N-(PYRIDIN-2-YL)BENZAMIDE can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzamide group can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Potassium permanganate, often in an aqueous or alcoholic medium.
Major Products Formed
Reduction: Formation of N-[(4-METHYLPHENYL)METHYL]-3-AMINO-N-(PYRIDIN-2-YL)BENZAMIDE.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Oxidation: Formation of N-[(4-CARBOXYLPHENYL)METHYL]-3-NITRO-N-(PYRIDIN-2-YL)BENZAMIDE.
Scientific Research Applications
N-[(4-METHYLPHENYL)METHYL]-3-NITRO-N-(PYRIDIN-2-YL)BENZAMIDE has several scientific research applications:
Medicinal Chemistry: It is used as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting tyrosine kinases for cancer treatment.
Materials Science: The compound’s unique structural properties make it useful in the development of novel materials with specific electronic or optical characteristics.
Biological Studies: It is employed in studies investigating the interactions between small molecules and biological macromolecules, such as proteins and DNA.
Mechanism of Action
The mechanism of action of N-[(4-METHYLPHENYL)METHYL]-3-NITRO-N-(PYRIDIN-2-YL)BENZAMIDE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of tyrosine kinases by binding to their active sites. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent . The compound’s ability to form hydrogen bonds and π-π interactions with its targets is crucial for its activity .
Comparison with Similar Compounds
Similar Compounds
N-[(4-METHYLPHENYL)METHYL]-3-AMINO-N-(PYRIDIN-2-YL)BENZAMIDE: A reduced form of the compound with an amino group instead of a nitro group.
N-[(4-CARBOXYLPHENYL)METHYL]-3-NITRO-N-(PYRIDIN-2-YL)BENZAMIDE: An oxidized form with a carboxyl group instead of a methyl group.
N-[(4-METHYLPHENYL)METHYL]-3-NITRO-N-(PYRIDIN-3-YL)BENZAMIDE: A positional isomer with the pyridinyl group at a different position.
Uniqueness
N-[(4-METHYLPHENYL)METHYL]-3-NITRO-N-(PYRIDIN-2-YL)BENZAMIDE is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C20H17N3O3 |
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Molecular Weight |
347.4 g/mol |
IUPAC Name |
N-[(4-methylphenyl)methyl]-3-nitro-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C20H17N3O3/c1-15-8-10-16(11-9-15)14-22(19-7-2-3-12-21-19)20(24)17-5-4-6-18(13-17)23(25)26/h2-13H,14H2,1H3 |
InChI Key |
SYBAUPDAZPBXEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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